molecular formula C20H18ClNO3S B11353308 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11353308
M. Wt: 387.9 g/mol
InChI Key: CIBRWLFLVNZZEV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 4-methoxyaniline and thiophene-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons or alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Bromophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Iodophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(4-Chlorophenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of the chlorine atom in the phenoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H18ClNO3S

Molecular Weight

387.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18ClNO3S/c1-24-17-10-6-16(7-11-17)22(13-19-3-2-12-26-19)20(23)14-25-18-8-4-15(21)5-9-18/h2-12H,13-14H2,1H3

InChI Key

CIBRWLFLVNZZEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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